(2R)-4,4-dimethylpentan-2-amine hydrochloride

Catalog No.
S13999387
CAS No.
M.F
C7H18ClN
M. Wt
151.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-4,4-dimethylpentan-2-amine hydrochloride

Product Name

(2R)-4,4-dimethylpentan-2-amine hydrochloride

IUPAC Name

(2R)-4,4-dimethylpentan-2-amine;hydrochloride

Molecular Formula

C7H18ClN

Molecular Weight

151.68 g/mol

InChI

InChI=1S/C7H17N.ClH/c1-6(8)5-7(2,3)4;/h6H,5,8H2,1-4H3;1H/t6-;/m1./s1

InChI Key

LJTPCFLSHIIRAL-FYZOBXCZSA-N

Canonical SMILES

CC(CC(C)(C)C)N.Cl

Isomeric SMILES

C[C@H](CC(C)(C)C)N.Cl

(2R)-4,4-dimethylpentan-2-amine hydrochloride is a chiral amine compound characterized by its specific stereochemistry at the second carbon atom. The molecular formula is C₇H₁₈ClN, and it features a branched alkyl structure with two methyl groups attached to the fourth carbon. This compound is often utilized in pharmacological contexts due to its potential biological activities.

The chemical reactivity of (2R)-4,4-dimethylpentan-2-amine hydrochloride can be analyzed through various biochemical pathways. As an amine, it can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile. Additionally, it can undergo oxidation reactions, converting to corresponding imines or amides under suitable conditions. In biological systems, it may also engage in transamination reactions, where it donates its amine group to α-keto acids, facilitating amino acid synthesis

The biological activity of (2R)-4,4-dimethylpentan-2-amine hydrochloride is primarily linked to its role as a stimulant and potential nootropic agent. It has been studied for its effects on neurotransmitter levels, particularly dopamine and norepinephrine, which are crucial for mood regulation and cognitive function. Research indicates that compounds with similar structures may exhibit varying degrees of pharmacological activity, including enhancing focus and energy levels while potentially affecting cardiovascular responses .

Several methods exist for synthesizing (2R)-4,4-dimethylpentan-2-amine hydrochloride:

  • Reductive Amination: This method involves the reaction of 4,4-dimethylpentan-2-one with ammonia or an amine in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Alkylation: A secondary approach includes alkylating a primary amine with suitable alkyl halides under basic conditions to form the desired amine structure.
  • Chiral Synthesis: Given its chiral nature, asymmetric synthesis techniques can be employed using chiral catalysts or starting materials to ensure the formation of the (R)-enantiomer specifically .

(2R)-4,4-dimethylpentan-2-amine hydrochloride finds applications in various fields:

  • Pharmaceuticals: It is investigated for potential use in treating attention deficit hyperactivity disorder and other cognitive disorders due to its stimulant properties.
  • Dietary Supplements: The compound is often included in formulations aimed at enhancing physical performance and mental clarity.
  • Research: It serves as a model compound in studies related to drug metabolism and pharmacokinetics due to its structural characteristics

    Interaction studies involving (2R)-4,4-dimethylpentan-2-amine hydrochloride focus on its effects on neurotransmitter systems. Research shows that it may enhance the release of catecholamines, leading to increased alertness and energy levels. Additionally, studies have explored its interactions with various receptors in the brain, including adrenergic and dopaminergic receptors, which are vital for understanding its pharmacological profile .

Several compounds share structural similarities with (2R)-4,4-dimethylpentan-2-amine hydrochloride:

Compound NameStructure CharacteristicsUnique Features
1,3-DimethylamylamineLinear structure with a single methyl groupKnown for strong stimulant effects
1-(1-aminoethyl)cyclohexanolCyclic structure with an amino groupPotential use in treating obesity
3-MethylphenylisopropanolAromatic ring with an isopropanol groupExhibits different receptor affinity

While these compounds may exhibit similar stimulant properties, (2R)-4,4-dimethylpentan-2-amine hydrochloride's unique branched structure contributes to distinct pharmacokinetic behaviors and biological activities that differentiate it from others .

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

151.1127773 g/mol

Monoisotopic Mass

151.1127773 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-10

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